molecular formula C25H19ClN4O2S B115526 N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide CAS No. 148372-33-2

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B115526
CAS No.: 148372-33-2
M. Wt: 475 g/mol
InChI Key: AEWUMTMRXCZQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with a thiazolidinone derivative under controlled conditions . The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

148372-33-2

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32)

InChI Key

AEWUMTMRXCZQMA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl

Synonyms

N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.